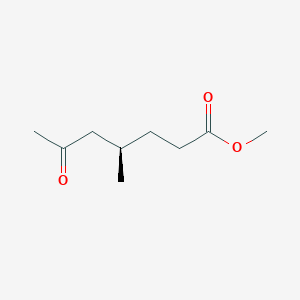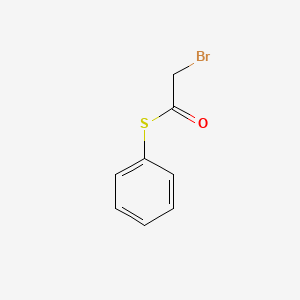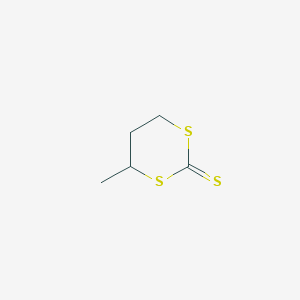
1,3-Dithiane-2-thione, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiane-2-thione, 4-methyl- is an organosulfur compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one thione group. The presence of the thione group imparts unique chemical properties to the compound, making it a valuable intermediate in organic synthesis .
準備方法
1,3-Dithiane-2-thione, 4-methyl- can be synthesized through various methods. One common synthetic route involves the reaction of 4-methyl-1,3-dithiane-2-thione with alkyl Grignard reagents or butyllithium (BuLi) at room temperature. This reaction yields 2-alkyl-4-methyl-1,3-dithianes in good yields . Another method involves the use of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst .
Industrial production methods for 1,3-dithianes typically involve the use of catalytic processes to ensure high yields and purity. For example, the use of yttrium triflate as a catalyst has been shown to be effective in the chemoselective protection of aldehydes .
化学反応の分析
1,3-Dithiane-2-thione, 4-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include alkyl Grignard reagents, butyllithium, and iodine .
Substitution: Substitution reactions often involve the use of alkyl halides in the presence of butyllithium to form various alkylated derivatives.
Major products formed from these reactions include 2-alkyl-4-methyl-1,3-dithianes and 2,2-dialkyl-4-methyl-1,3-dithianes .
科学的研究の応用
1,3-Dithiane-2-thione, 4-methyl- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecular architectures. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
In biology and medicine, 1,3-dithianes are explored for their potential antimicrobial and anticancer properties. The compound’s unique structure allows it to interact with biological targets in a specific manner, making it a valuable candidate for drug development .
In the industrial sector, 1,3-dithiane-2-thione, 4-methyl- is used in the production of fine chemicals and pharmaceuticals. Its ability to act as a protecting group for carbonyl compounds is particularly useful in multi-step synthetic processes .
作用機序
The mechanism of action of 1,3-dithiane-2-thione, 4-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The thione group in the compound can undergo nucleophilic attack, leading to the formation of various intermediates . Additionally, the compound can be deprotonated to form a carbanion, which can then participate in further chemical transformations .
Molecular targets and pathways involved in the compound’s mechanism of action include interactions with carbonyl groups and other electrophilic centers in organic molecules. These interactions facilitate the formation of new carbon-carbon bonds, making the compound a valuable tool in organic synthesis .
類似化合物との比較
1,3-Dithiane-2-thione, 4-methyl- can be compared to other similar compounds such as 1,3-dithiolanes and 1,4-dithianes. While all these compounds contain sulfur atoms in their ring structures, 1,3-dithianes are particularly known for their use as carbonyl protecting groups and acyl anion equivalents .
1,3-Dithiolanes: These compounds are similar to 1,3-dithianes but contain a five-membered ring.
1,4-Dithianes: These compounds have a six-membered ring with sulfur atoms at the 1 and 4 positions.
The uniqueness of 1,3-dithiane-2-thione, 4-methyl- lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
56155-95-4 |
|---|---|
分子式 |
C5H8S3 |
分子量 |
164.3 g/mol |
IUPAC名 |
4-methyl-1,3-dithiane-2-thione |
InChI |
InChI=1S/C5H8S3/c1-4-2-3-7-5(6)8-4/h4H,2-3H2,1H3 |
InChIキー |
QLOKZSLQIQONQK-UHFFFAOYSA-N |
正規SMILES |
CC1CCSC(=S)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-Hydroxy-3-(tetradecyloxy)propyl]pyridin-1-ium chloride](/img/structure/B14631234.png)


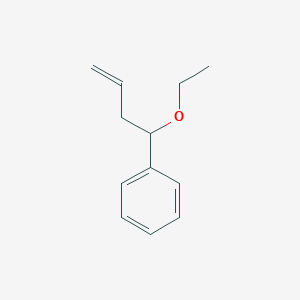
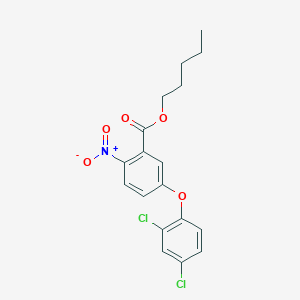
![2,3,8,9-Tetramethylpyrazino[2,3-F]quinoxaline](/img/structure/B14631273.png)
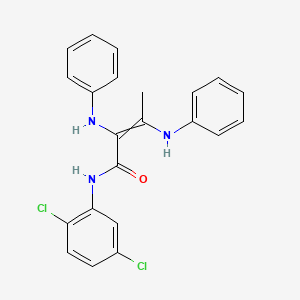
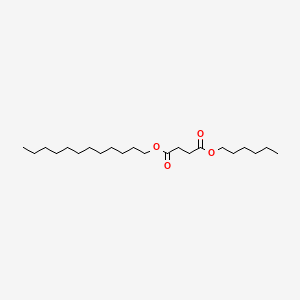
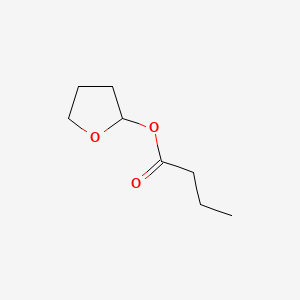
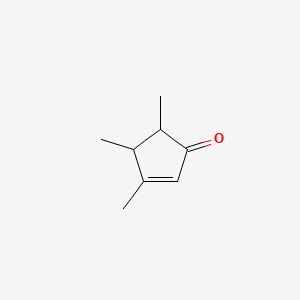
![[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]urea](/img/structure/B14631293.png)

